molecular formula C62H111N11O13 B026966 Cyclosporin metabolite m17 CAS No. 89270-28-0

Cyclosporin metabolite m17

Cat. No. B026966
CAS RN: 89270-28-0
M. Wt: 1218.6 g/mol
InChI Key: ZPZHKIOMBYYVRD-WRDPQARASA-N
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Description

Synthesis Analysis

The metabolism of Cyclosporin A into its metabolites, such as M17, occurs in several body tissues, including the liver, kidney, and intestine. Human liver and kidney slices have demonstrated the capability to metabolize CyA into M17, among other metabolites, highlighting the significant extrahepatic metabolism of CyA (Vickers et al., 1992).

Molecular Structure Analysis

The molecular structure and synthesis of cyclosporine metabolites, including M17, have been detailed through comprehensive studies. The synthesis of metabolites like Leu-4-cyclosporine, (γ-OH)MeLeu-9-cyclosporine, and Leu-4-(γ-OH)MeLeu-9-cyclosporine showcases the complex chemical processes involved in generating these metabolites from Cyclosporin A (Wenger et al., 1992).

Chemical Reactions and Properties

The chemical properties of CyA metabolites, including M17, involve various biochemical reactions crucial for their immunosuppressive effects. These metabolites undergo processes such as hydroxylation and N-demethylation, significantly impacting their function and therapeutic applications (Garraffo, 1992).

Physical Properties Analysis

The physical properties of cyclosporine metabolites like M17, such as solubility and stability, are essential for their therapeutic efficacy. While detailed studies on the physical properties of M17 specifically may be limited, the broader understanding of CyA metabolites suggests a significant variation in their physical characteristics, influencing their absorption, distribution, and overall pharmacokinetics.

Chemical Properties Analysis

The chemical properties of M17, including its reactivity and interactions with biological molecules, play a crucial role in its immunosuppressive activity. The ability of M17 and other metabolites to inhibit the in vitro response of human mononuclear cells highlights the specific chemical interactions at play in achieving their therapeutic outcomes (Rosano et al., 1986).

Scientific Research Applications

  • Modulation of Gingival Fibroblasts : Cyclosporin A and its metabolite M17 significantly affect the secretory phenotype of human gingival fibroblasts, influencing cell number and collagen production without altering protein production (Mariotti et al., 2007).

  • Immunosuppressive Activity in Renal Allograft Recipients : Cyclosporine metabolites, particularly M17, display potential immunosuppressive activity in the blood of renal allograft recipients. This highlights their role in the immunopharmacology of cyclosporine (Rosano et al., 1986).

  • Anti-Allergic Effects : Cyclosporin-A metabolites M17, M1, and M21 exhibit anti-allergic properties. Their synergistic interaction with FK 506 (another immunosuppressive drug) might be beneficial in transplant patients (Ezeamuzie, 1996).

  • Structural Identification : The metabolite 9hydroxy-9desmethyl-cyclosporine (M17) has been isolated and structurally identified, contributing to the understanding of cyclosporine's molecular structure and function (Bowers et al., 1990).

  • Antiproliferative Effects on Mesangial Cells : Cyclosporine metabolites demonstrate additive and synergistic antiproliferative effects on glomerular mesangial cells. Their combined effects are more potent than those of individual metabolites (Radeke et al., 1991).

  • Immunosuppressive Properties Comparison : Cyclosporine metabolites M17 and M1 show immunosuppressive properties similar to CsA, while M21 and M8 are less active. The presence of an N-methyl group on amino acid 4 is crucial for this activity (Freed et al., 1987).

  • Binding to Proteins and Immunosuppression : Cyclosporine A and M17 demonstrate high immunosuppressive potency, with varying binding to cyclophilin and a 50 kDa protein. This correlates with their in vitro immunosuppressive efficacy (Donnelly et al., 1991).

Safety And Hazards

The safety data sheet for Cyclosporin metabolite m17 advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

(6S,9S,12R,15S,18S,30S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44?,45+,46+,47+,49?,50?,51?,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZHKIOMBYYVRD-CPEWUTAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclosporin metabolite m17

CAS RN

89270-28-0
Record name Cyclosporine metabolite M17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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